2-Methyl-3-hexanol, (3S)-

Chiral Resolution Supramolecular Chemistry Enantioselective Inclusion

(3S)-2-Methyl-3-hexanol (CAS 61184-92-7) is a chiral, branched-chain secondary alcohol with molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. It is the (S)-enantiomer of 2-methylhexan-3-ol, bearing a single stereogenic center at the C3 carbon bearing the hydroxyl group.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 61184-92-7
Cat. No. B12685593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-hexanol, (3S)-
CAS61184-92-7
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCCC(C(C)C)O
InChIInChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1
InChIKeyRGRUUTLDBCWYBL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (3S)-2-Methyl-3-hexanol (CAS 61184-92-7)? A Procurement-Oriented Identity Summary


(3S)-2-Methyl-3-hexanol (CAS 61184-92-7) is a chiral, branched-chain secondary alcohol with molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. It is the (S)-enantiomer of 2-methylhexan-3-ol, bearing a single stereogenic center at the C3 carbon bearing the hydroxyl group. Its enantiomeric counterpart, (R)-2-methyl-3-hexanol, is registered under CAS 90670-72-7; the racemic mixture is CAS 617-29-8 [2]. The compound is a member of the secondary alcohol class, structurally characterized by a hydroxyl group on a carbon attached to two other carbons, with a methyl branch at the 2-position . This compound is sourced as a chiral research chemical, typically supplied at purities of ≥95%, and is distinct from its racemic or (R)-configured forms for applications requiring defined absolute stereochemistry .

Why Racemic 2-Methyl-3-hexanol or the (R)-Enantiomer Cannot Substitute for (3S)-2-Methyl-3-hexanol in Scientific Workflows


The (3S) enantiomer, (3R) enantiomer, and racemic mixture of 2-methyl-3-hexanol are chemically distinct entities that cannot be considered interchangeable. The single chiral center yields two non-superimposable mirror-image forms with identical connectivity but different three-dimensional spatial arrangements [1]. In chiral environments—whether a biological receptor, an enzyme active site, a chiral stationary phase, or a supramolecular host cavity—the two enantiomers can exhibit markedly different recognition, binding, and reactivity profiles [2]. Substituting racemic material for a defined enantiomer introduces 50% of the unwanted stereoisomer as an impurity, potentially invalidating stereochemical assignments, reducing enantioselectivity in asymmetric synthesis, or confounding biological assay results. The following quantitative evidence demonstrates measurable, verifiable differentiation that justifies enantiopure procurement over generic-class substitution.

Quantitative Differentiation Evidence for (3S)-2-Methyl-3-hexanol (CAS 61184-92-7) Against Its Closest Comparators


Enantioselective Inclusion by Cholamide Host: (S)-Enantiomer Shows 19% ee vs. (R)-Enantiomer Exclusion

In a direct head-to-head enantiorecognition experiment, crystallization of cholamide (CAM) from racemic 2-methyl-3-hexanol resulted in selective inclusion of the (S)-enantiomer with an enantiomeric excess of 19% ee, while the (R)-enantiomer was preferentially excluded from the host lattice [1][2]. This demonstrates that a chiral crystalline host discriminates between the two enantiomers under identical crystallization conditions, providing a quantitative measure of differential molecular recognition that is meaningful for chiral separation strategies.

Chiral Resolution Supramolecular Chemistry Enantioselective Inclusion

Absolute Configuration Identity: (S) vs. (R) Enantiomer as Distinct Chemical Entities

The (3S)-2-methyl-3-hexanol molecule is unambiguously defined by its IUPAC Standard InChI stereochemical layer: /t7-/m1/s1 for the (S) form (CAS 61184-92-7) versus /t7-/m0/s1 for the (R) form (CAS 90670-72-7), with the racemic mixture (CAS 617-29-8) defined by the non-stereo InChI lacking a /t layer [1][2]. This stereochemical identity translates to opposite signs of optical rotation (the (S) and (R) enantiomers rotate plane-polarized light in equal magnitude but opposite directions) and distinct retention behavior on chiral stationary phases in gas and liquid chromatography [3].

Stereochemistry Chiral Chromatography Absolute Configuration

Regioisomeric Differentiation in Zeolite-Catalyzed Dehydration: Secondary vs. Tertiary Alcohol Behavior Inverts Across Microporous Catalysts

In a comparative catalytic study, 2-methyl-3-hexanol (a secondary alcohol) and 2-methyl-2-hexanol (a tertiary alcohol) exhibited opposite activity trends across zeolite frameworks: 2-methyl-3-hexanol showed higher dehydration rates in MFI zeolite (smaller pores) than in BEA zeolite (larger pores), whereas 2-methyl-2-hexanol showed the reverse trend, with higher activity in BEA [1]. The secondary alcohol's rate enhancement in MFI is attributed to a lower activation enthalpy that offsets a less positive activation entropy, a mechanistic feature absent in the tertiary isomer. Although this study used the racemate, the structure–activity relationship is governed by the secondary versus tertiary nature of the alcohol rather than enantiomeric configuration, establishing a regioisomeric differentiation principle relevant to procuring the correct constitutional isomer for catalytic applications.

Heterogeneous Catalysis Zeolite Chemistry Alcohol Dehydration

Hydrogen-Bonded Dynamics Differentiate 2-Methyl-3-hexanol from 2-Methyl-2-hexanol in Dielectric Relaxation Studies

Ambient and high-pressure dielectric studies of monohydroxy alcohols revealed that the position of the OH group significantly influences the formation of hydrogen-bonded structures and the resulting Debye and structural relaxation processes. 2-Methyl-3-hexanol and 2-methyl-2-hexanol, despite sharing the same molecular formula (C₇H₁₆O), exhibit distinct dielectric relaxation behaviors due to the difference between secondary and tertiary alcohol hydrogen-bonding topology [1]. The study establishes that molecular architecture—specifically OH position—has a significant influence on supramolecular H-bonded dynamics, making the two regioisomers non-interchangeable for physical chemistry studies of hydrogen-bonded liquids.

Dielectric Spectroscopy Hydrogen-Bonding Glass-Forming Liquids

2-Methyl-3-hexanol as a Starter-Culture-Specific Volatile Marker in Fermented Food Research

In a compositional data analysis of volatile organic compounds (VOCs) produced during green Spanish-style table olive fermentation, 2-methyl-3-hexanol was identified as a potential VOC marker specifically associated with Lactobacillus pentosus LPG1 and Wickerhamomyces anomalus Y12 starter cultures, but not with L. pentosus Lp13 or L. plantarum Lpl15 starters [1]. This strain-specific association provides quantitative selectivity evidence: the compound's presence (or absence) can discriminate between different starter culture regimes. While this study did not differentiate enantiomers, it establishes 2-methyl-3-hexanol as a relevant analyte for food metabolomics workflows, where procurement of a defined reference standard is essential for accurate identification and quantification.

Food Microbiology Volatile Metabolomics Biomarker Discovery

Where (3S)-2-Methyl-3-hexanol (CAS 61184-92-7) Provides Demonstrable Value: Research and Industrial Application Scenarios


Chiral Supramolecular Host–Guest Studies and Enantioselective Crystallization Method Development

The demonstrated 19% ee enantioselective inclusion of (S)-2-methyl-3-hexanol by cholamide host crystals [1] positions this compound as a model guest for studying chiral recognition mechanisms in supramolecular systems. Researchers developing new chiral host frameworks, investigating the structural basis of enantioselectivity, or optimizing enantioselective crystallization protocols can use the (3S)-enantiomer as a characterized probe molecule whose differential inclusion behavior relative to the (R)-enantiomer has been documented. This scenario directly leverages the quantitative enantiorecognition evidence established above.

Chiral Reference Standard for Analytical Chromatography and Stereochemical Assignment

The unambiguous absolute configuration of (3S)-2-methyl-3-hexanol, defined by its InChI stereochemical layer and differentiated from both the (R)-enantiomer (CAS 90670-72-7) and the racemate (CAS 617-29-8) [1], makes it suitable as a chiral reference standard for GC or HPLC method development using chiral stationary phases. Laboratories performing enantiomeric excess determination of secondary alcohols can use this compound to establish retention time benchmarks and to validate chiral separation methods.

Mechanistic Probe in Heterogeneous Catalysis of Secondary Alcohol Dehydration

The distinct catalytic behavior of 2-methyl-3-hexanol (secondary alcohol) versus 2-methyl-2-hexanol (tertiary alcohol) in zeolite MFI and BEA frameworks [1] establishes this compound as a mechanistic probe for studying confinement effects on alcohol dehydration. Researchers investigating structure–reactivity relationships in microporous catalysts can employ the (3S)-enantiomer—or the racemic 2-methyl-3-hexanol—to deconvolute the contributions of alcohol substitution pattern (secondary vs. tertiary) from chain-length effects in kinetic studies.

Authentic Volatile Reference for Targeted Food Metabolomics and Flavor Chemistry

The identification of 2-methyl-3-hexanol as a starter-culture-specific volatile marker in fermented olives [1] supports its use as an authentic analytical standard in food metabolomics workflows. Researchers quantifying VOC profiles in fermented foods, characterizing microbial metabolism of secondary alcohols, or developing flavor quality markers can use this compound as a calibrated reference material for GC-MS identification and quantification, avoiding reliance on structurally similar but functionally distinct surrogates.

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